

# In-Depth Technical Guide: N-DMTr-morpholino-U-5'-O-phosphoramidite

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## Compound of Interest

Compound Name: *N-DMTr-morpholino-U-5'-O-phosphoramidite*

Cat. No.: B12393666

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-DMTr-morpholino-U-5'-O-phosphoramidite**, a key building block in the synthesis of morpholino oligonucleotides. This document outlines its chemical properties, the experimental protocols for its use in solid-phase synthesis, and its application in the development of antisense therapeutics.

## Introduction to N-DMTr-morpholino-U-5'-O-phosphoramidite

**N-DMTr-morpholino-U-5'-O-phosphoramidite** is a synthetic nucleoside phosphoramidite monomer crucial for the automated chemical synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs).[1][2] PMOs are a class of antisense oligonucleotides that have gained significant attention as therapeutic agents due to their unique properties, including resistance to nucleases and a neutral backbone, which contribute to favorable pharmacokinetic profiles.[2][3] Unlike natural nucleic acids, morpholinos feature a six-membered morpholine ring in place of the deoxyribose or ribose sugar, and the subunits are linked by phosphorodiamidate groups instead of phosphodiester bonds.[4] This structural modification allows PMOs to

modulate gene expression through a steric-blocking mechanism, either by inhibiting mRNA translation or by modifying pre-mRNA splicing, rather than inducing RNA degradation.[5][6]

The **N-DMTr-morpholino-U-5'-O-phosphoramidite**, specifically, is the uridine monomer used in the synthesis of these potent antisense agents. The 4,4'-dimethoxytrityl (DMTr) group on the nitrogen of the morpholine ring serves as a temporary protecting group during solid-phase synthesis, which is removed at the beginning of each coupling cycle. The phosphoramidite moiety at the 5'-O-position enables the efficient formation of the phosphorodiamidate linkage to the growing oligonucleotide chain.

## Chemical and Physical Properties

While a specific CAS number for **N-DMTr-morpholino-U-5'-O-phosphoramidite** is not readily available in public databases, its fundamental chemical properties have been characterized.

Property	Value	Reference
Molecular Formula	C39H48N5O7P	[4][7]
Molecular Weight	729.80 g/mol	[7][8]
Appearance	White to off-white powder	N/A
Solubility	Soluble in acetonitrile and other organic solvents used in oligonucleotide synthesis.	[9]
Storage	Store at -20°C under an inert atmosphere to prevent degradation from moisture and oxidation.	[4]

## Experimental Protocols: Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of phosphorodiamidate morpholino oligonucleotides using **N-DMTr-morpholino-U-5'-O-phosphoramidite** and other morpholino monomers is typically performed on an automated solid-phase synthesizer.[1] The process is a cyclical series of chemical reactions

that sequentially add monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG).[1]

## Synthesis Cycle

The synthesis cycle for incorporating a morpholino monomer consists of four main steps: deblocking, coupling, and capping, followed by oxidation or sulfurization to form the stable phosphorodiamidate or thiophosphorodiamidate linkage.[1][2]

### 1. Deblocking (De-tritylation):

- Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2]
- Procedure: The TCA solution is passed through the synthesis column to remove the acid-labile DMTr protecting group from the nitrogen of the terminal morpholino monomer on the solid support. The resulting free secondary amine is then ready for the next coupling reaction. The orange-colored trityl cation released can be monitored spectrophotometrically to assess the efficiency of the previous coupling step. The column is then washed with a neutral solvent like acetonitrile to remove the acid.[2]

### 2. Coupling:

- Reagents:
  - The desired N-DMTr-morpholino phosphoramidite monomer (e.g., **N-DMTr-morpholino-U-5'-O-phosphoramidite**).
  - An activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in acetonitrile.[10]
- Procedure: A solution of the morpholino phosphoramidite monomer and the activator is delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free secondary amine of the support-bound monomer. This reaction forms an unstable phosphite triester linkage.

### 3. Oxidation/Sulfurization:

- Oxidation Reagent (for phosphorodiamidate linkage): A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[2]
- Sulfurization Reagent (for thiophosphorodiamidate linkage): A sulfurizing agent such as 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).[11]
- Procedure: The unstable phosphite triester linkage is converted to a stable pentavalent phosphorus linkage. For a phosphorodiamidate linkage, an oxidizing solution is used. For a thiophosphorodiamidate linkage, a sulfurizing agent is employed.

#### 4. Capping:

- Reagents:
  - Capping Reagent A: Acetic anhydride in tetrahydrofuran or pyridine.
  - Capping Reagent B: 16% N-methylimidazole in tetrahydrofuran.
- Procedure: Any unreacted free secondary amines on the solid support that failed to couple with the phosphoramidite monomer are acetylated. This capping step prevents the formation of deletion mutants (oligonucleotides missing a monomer) in subsequent cycles.

This four-step cycle is repeated for each monomer to be added to the sequence.

## Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphoramidate backbone are removed.

- Reagent: Concentrated aqueous ammonia.[1]
- Procedure: The solid support is treated with aqueous ammonia at an elevated temperature. This cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl group from the phosphoramidate linkages. The resulting crude morpholino oligonucleotide is then purified, typically by chromatography.

## Applications in Research and Drug Development

**N-DMTr-morpholino-U-5'-O-phosphoramidite** is a fundamental component in the synthesis of morpholino oligonucleotides, which have become powerful tools in both basic research and clinical applications.<sup>[3][12]</sup>

### Mechanism of Action: Steric Blocking

Morpholino oligonucleotides function primarily through a steric-blocking mechanism.<sup>[5][6]</sup> They bind with high affinity and specificity to their complementary RNA sequence via Watson-Crick base pairing.<sup>[13]</sup> This binding physically obstructs the interaction of cellular machinery with the target RNA, leading to two main outcomes:

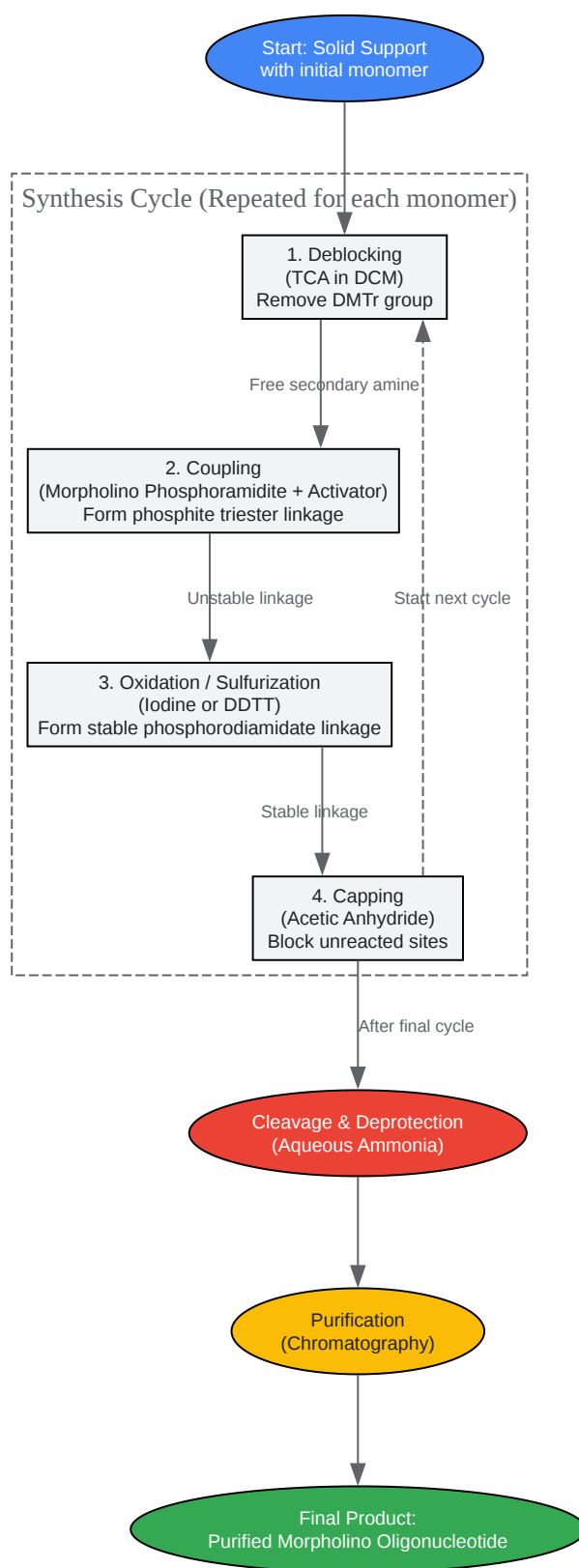
- **Translation Inhibition:** By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a morpholino can prevent the assembly of the ribosomal initiation complex, thereby blocking protein translation.<sup>[5][6]</sup>
- **Splicing Modification:** Morpholinos can be designed to bind to splice junctions or splice regulatory elements within a pre-mRNA. This can mask these sites from the spliceosome, leading to the exclusion of an exon (exon skipping) or the inclusion of an intron.<sup>[3][5]</sup>

### Exon Skipping in Duchenne Muscular Dystrophy (DMD)

A prominent application of morpholino oligonucleotides is in the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder caused by mutations in the dystrophin gene that disrupt the reading frame.<sup>[3][14]</sup> By inducing the skipping of a specific exon, the reading frame can be restored, leading to the production of a truncated but functional dystrophin protein.<sup>[14]</sup> Several FDA-approved drugs for DMD, such as Eteplirsen, Golodirsen, Viltolarsen, and Casimersen, are phosphorodiamidate morpholino oligonucleotides.<sup>[11]</sup>

## Visualizations

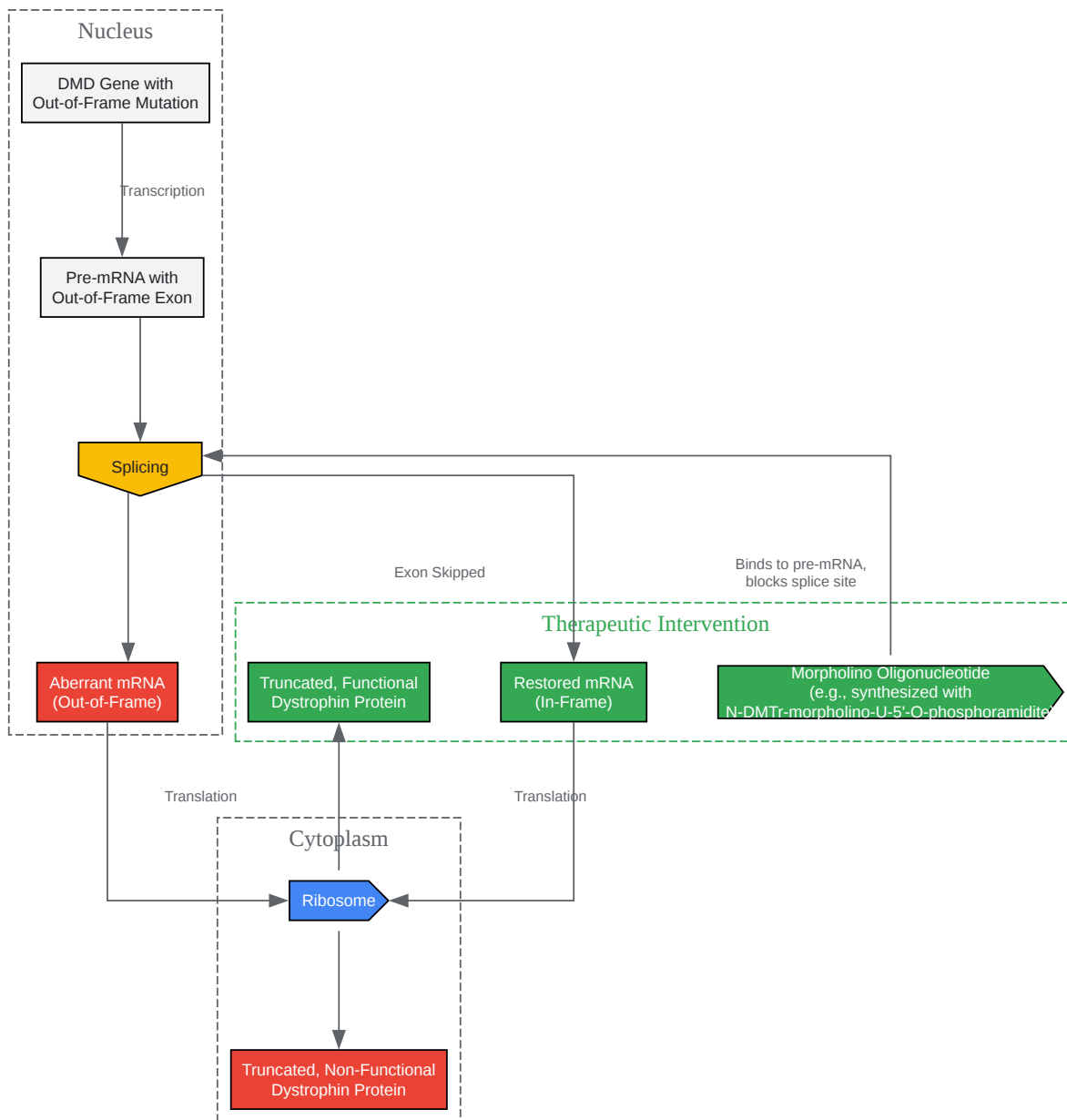
### Experimental Workflow: Automated Synthesis of Morpholino Oligonucleotides



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Caption: Automated solid-phase synthesis cycle for morpholino oligonucleotides.

# Signaling Pathway: Mechanism of Action for Exon Skipping



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Caption: Mechanism of morpholino-induced exon skipping in DMD therapy.

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